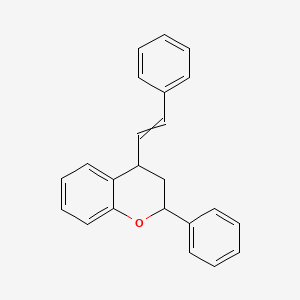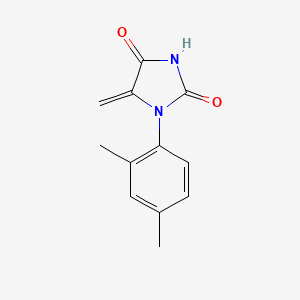
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- is a heterocyclic aromatic compound that belongs to the class of pyrimidines. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound features an ethyl group at the 5-position and a 4-methoxyphenyl group at the 4-position of the pyrimidine ring, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-methoxyaniline under microwave conditions. The reaction typically proceeds through aromatic nucleophilic substitution, where the chlorine atom is replaced by the 4-methoxyaniline group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
化学反応の分析
Types of Reactions
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
類似化合物との比較
Similar Compounds
Uniqueness
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in neuroprotection and anti-inflammatory activities, making it a valuable compound for further research and development.
特性
CAS番号 |
61541-80-8 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
5-ethyl-4-(4-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O/c1-3-9-8-15-13(14)16-12(9)10-4-6-11(17-2)7-5-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
InChIキー |
PUJGHJIAMXSRRR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(N=C1C2=CC=C(C=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



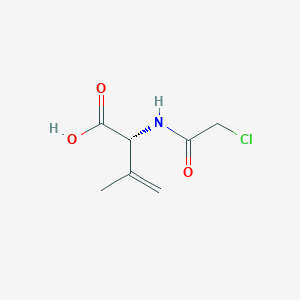
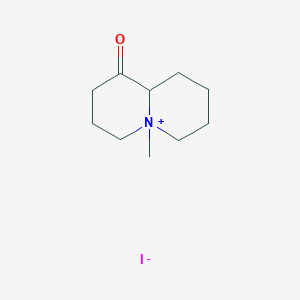

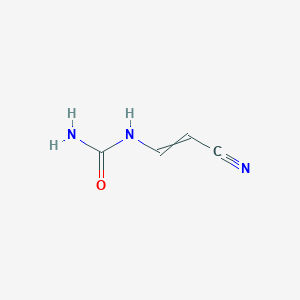
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
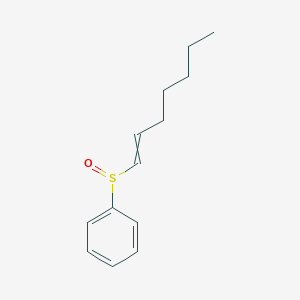
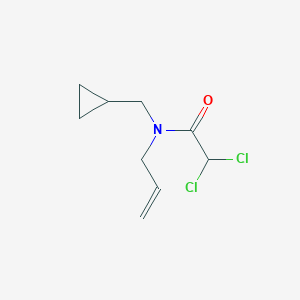
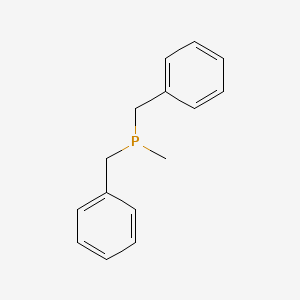
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
